molecular formula C10H11NO2S B8329323 6-(2-Hydroxyethyl) 4H-benzo[1,4]thiazin-3-one

6-(2-Hydroxyethyl) 4H-benzo[1,4]thiazin-3-one

Cat. No. B8329323
M. Wt: 209.27 g/mol
InChI Key: XKMSVFHYIRCOTR-UHFFFAOYSA-N
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Patent
US07186730B2

Procedure details

A mixture of iron powder (1.24 g, 22 mmol) and sodium chloride (1.24 g, 21 mmol) in 50% aqueous ethanol (25 ml) was heated under reflux for 15 minutes. A solution of crude (g) (0.92 g, 3.6 mmol) in ethanol (5 ml) was then added quickly and the reaction mixture was heated under reflux for 2 hours. The mixture was filtered through keiselguhr and the solution was evaporated to dryness. The residue was dissolved in water and acidified to pH5 with 1M aqueous hydrochloric acid. The precipitate was collected by filtration, washed with water, then dried to give a white solid (0.35 g, 46%).
Name
( g )
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.24 g
Type
catalyst
Reaction Step Two
Name
Yield
46%

Identifiers

REACTION_CXSMILES
[Cl-].[Na+].[OH:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([S:12][CH2:13][C:14](O)=[O:15])=[C:8]([N+:17]([O-])=O)[CH:7]=1>C(O)C.[Fe]>[OH:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]2[S:12][CH2:13][C:14](=[O:15])[NH:17][C:8]=2[CH:7]=1 |f:0.1|

Inputs

Step One
Name
( g )
Quantity
0.92 g
Type
reactant
Smiles
OCCC1=CC(=C(C=C1)SCC(=O)O)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.24 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.24 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through keiselguhr
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OCCC=1C=CC2=C(NC(CS2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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